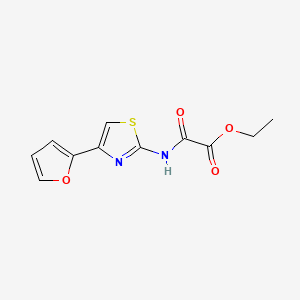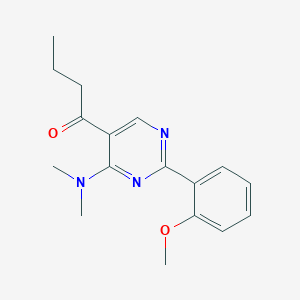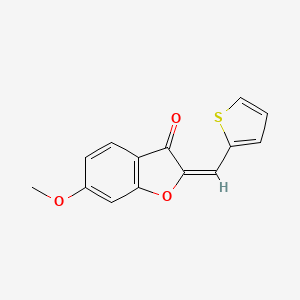
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino(1,2-a)pyrimidin-2-yl)oxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The structure of this compound includes a pyrazino[1,2-a]pyrimidine core, which is fused with a phenyl group and an ethyl ester moiety. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazine with triethyl methanetricarboxylate, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including kinase inhibition and anticancer properties.
Quinolone derivatives: These compounds also contain a fused heterocyclic ring system and are known for their antimicrobial and anticancer activities.
The uniqueness of ethyl 2-((4-oxo-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-2-yl)oxy)propanoate lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Propiedades
Número CAS |
18472-23-6 |
|---|---|
Fórmula molecular |
C18H17N3O4 |
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
ethyl 2-(4-oxo-3-phenylpyrazino[1,2-a]pyrimidin-2-yl)oxypropanoate |
InChI |
InChI=1S/C18H17N3O4/c1-3-24-18(23)12(2)25-16-15(13-7-5-4-6-8-13)17(22)21-10-9-19-11-14(21)20-16/h4-12H,3H2,1-2H3 |
Clave InChI |
AZQOYOOXFMMBLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)





